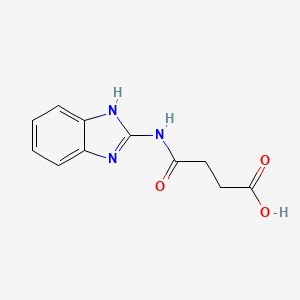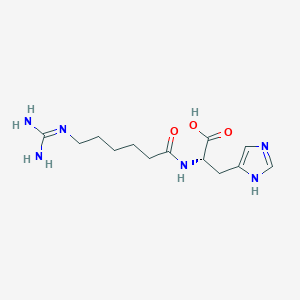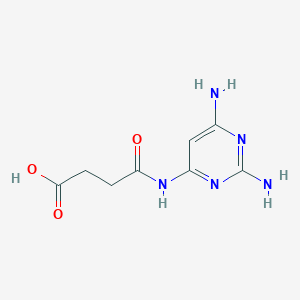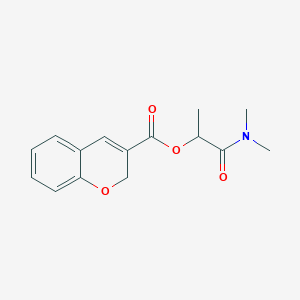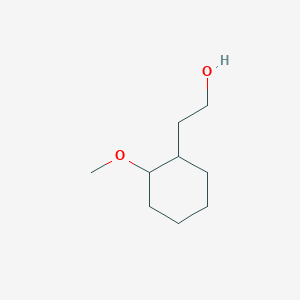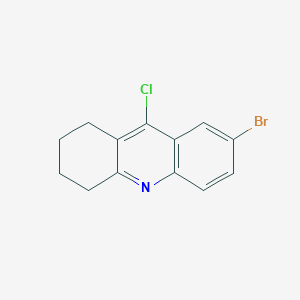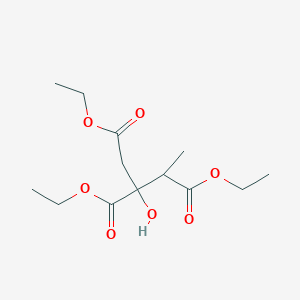
Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of hexyl isocyanate with 2-amino-5-mercapto-1,3,4-thiadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mecanismo De Acción
The mechanism of action of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with biological molecules. The thiadiazole ring can form strong interactions with metal ions, proteins, and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes. The carbamate moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate, known for its antimicrobial properties.
1,3,4-Thiadiazole: A basic structure found in many biologically active compounds, including antimicrobial and anticancer agents.
Uniqueness
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific combination of a thiadiazole ring and a carbamate moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
99063-90-8 |
|---|---|
Fórmula molecular |
C9H15N3O2S2 |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
hexyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H15N3O2S2/c1-2-3-4-5-6-14-8(13)10-7-11-12-9(15)16-7/h2-6H2,1H3,(H,12,15)(H,10,11,13) |
Clave InChI |
CCDGMEYYXXAWGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)NC1=NNC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


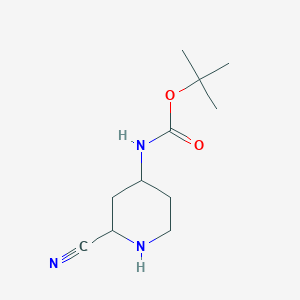
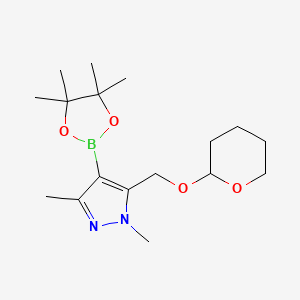
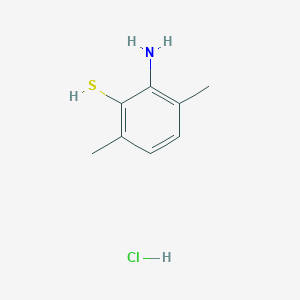
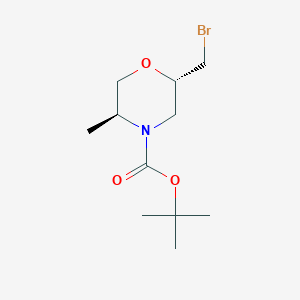
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
